

# Mal-amido-PEG16-acid structure and properties

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## Compound of Interest

Compound Name: **Mal-amido-PEG16-acid**

Cat. No.: **B12421261**

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An In-depth Technical Guide to **Mal-amido-PEG16-acid**

## Introduction

**Mal-amido-PEG16-acid** is a heterobifunctional linker of the polyethylene glycol (PEG) class, designed for advanced bioconjugation applications in research and pharmaceutical development. This linker is characterized by two distinct reactive termini: a maleimide group and a carboxylic acid group, separated by a 16-unit PEG spacer. The maleimide group offers selective reactivity towards thiol (sulphydryl) groups, such as those found in cysteine residues of proteins.<sup>[1][2]</sup> Conversely, the terminal carboxylic acid can be activated to form stable amide bonds with primary amine groups.<sup>[3]</sup>

The hydrophilic PEG chain is integral to its function, enhancing the aqueous solubility and stability of the resulting conjugates.<sup>[3][4]</sup> These properties often improve the pharmacokinetic profile of bioconjugates by reducing aggregation and minimizing non-specific interactions.<sup>[4][5]</sup> Consequently, **Mal-amido-PEG16-acid** is frequently employed in the synthesis of sophisticated targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).<sup>[4][6][7]</sup>

## Physicochemical Properties

The structural and chemical properties of **Mal-amido-PEG16-acid** are summarized below. These data are critical for calculating molar equivalents in conjugation reactions and for analytical characterization.

Property	Value	Source(s)
Molecular Formula	C42H76N2O21	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	945.05 g/mol	<a href="#">[7]</a> <a href="#">[8]</a>
Purity	>96%	<a href="#">[8]</a>
Synonyms	Maleimide-NH-PEG16-CH2CH2COOH, Amido Mal-PEG16-Acid	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
SMILES	O=C(CCN1C(C=CC1=O)=O)N CCOCCOCCOCCOCCOCCO CCOCCOCCOCCOCCOCCO CCOCCOCCOCCOCCOCC(O)=O	<a href="#">[8]</a>

## Core Functionality and Reaction Mechanism

The utility of **Mal-amido-PEG16-acid** stems from its heterobifunctional nature, allowing for the sequential and controlled conjugation of two different molecules.

- Maleimide Group: This functional group reacts specifically and efficiently with free thiol groups at a pH range of 6.5-7.5 to form a stable thioether bond.[2] This reaction is commonly used to attach the linker to cysteine residues within antibodies or other proteins.[4]
- Carboxylic Acid Group: The terminal acid moiety is not inherently reactive towards amines. It requires activation, typically through reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an active NHS ester. This ester then readily reacts with primary amines to create a stable amide bond.[3][5]
- PEG16 Spacer: The 16-unit polyethylene glycol chain imparts hydrophilicity, which is crucial for maintaining the solubility of the bioconjugate in aqueous buffers.[3] This feature can also improve the *in vivo* pharmacokinetic properties of the final molecule.[4]

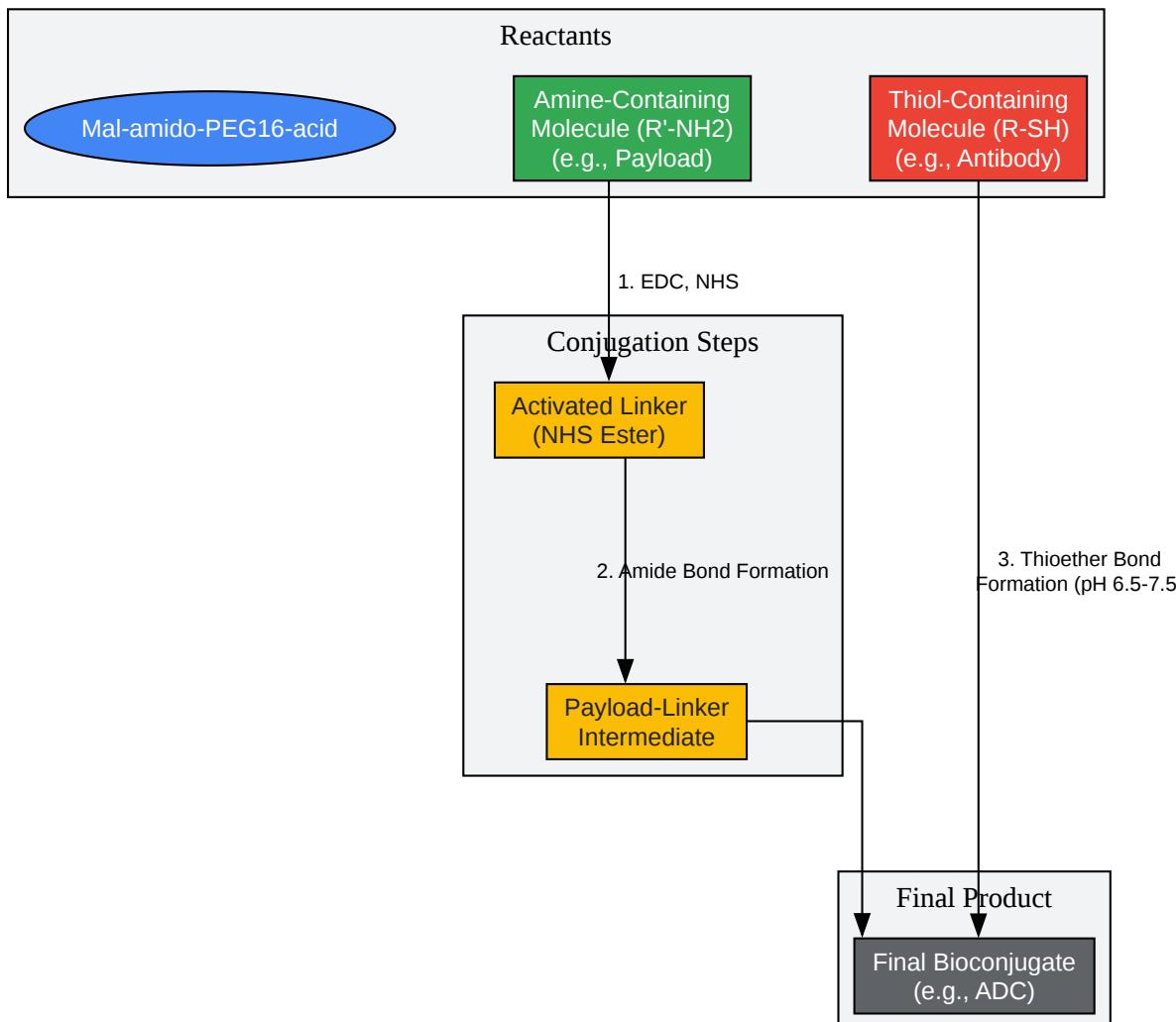
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Fig 1. Reaction pathway for bioconjugation using **Mal-amido-PEG16-acid**.

## Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol provides a general methodology for the synthesis of an ADC using **Mal-amido-PEG16-acid**. It involves the activation of the linker, conjugation to an amine-containing payload, and subsequent reaction with a thiol-containing antibody. This procedure is adapted from standard bioconjugation techniques.[\[4\]](#)[\[5\]](#)

## Part 1: Activation of Mal-amido-PEG16-acid and Conjugation to Payload

- Activation of Carboxylic Acid:
  - Dissolve **Mal-amido-PEG16-acid** in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
  - Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the solution.
  - Stir the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.[\[5\]](#)
- Conjugation to Amine-Containing Payload:
  - In a separate vessel, dissolve the amine-containing drug payload in anhydrous DMF or DMSO.
  - Add the payload solution to the activated linker solution from the previous step.
  - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C to form a stable amide bond.[\[5\]](#)
- Purification of Drug-Linker Intermediate:
  - Purify the resulting maleimide-functionalized drug-linker conjugate to remove unreacted starting materials.
  - Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for this purification step.[\[4\]](#)[\[5\]](#)

## Part 2: Antibody Preparation and Final Conjugation

- Antibody Reduction:
  - Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).
  - To generate free thiol groups, reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The molar ratio of the reducing agent to the antibody will determine the final drug-to-antibody ratio (DAR).
  - Incubate the reaction under controlled conditions (e.g., 37°C for 30-60 minutes).
  - Remove the excess reducing agent using a desalting column or size-exclusion chromatography (SEC).
- Conjugation of Drug-Linker to Antibody:
  - Add the purified drug-linker intermediate from Part 1 to the reduced antibody solution. The reaction should be performed at a pH between 6.5 and 7.5.[2]
  - Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C.[4]
- Quenching and Purification:
  - Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.[4]
  - Purify the final ADC from unconjugated drug-linker and other impurities using chromatographic techniques like SEC or hydrophobic interaction chromatography (HIC).[4]

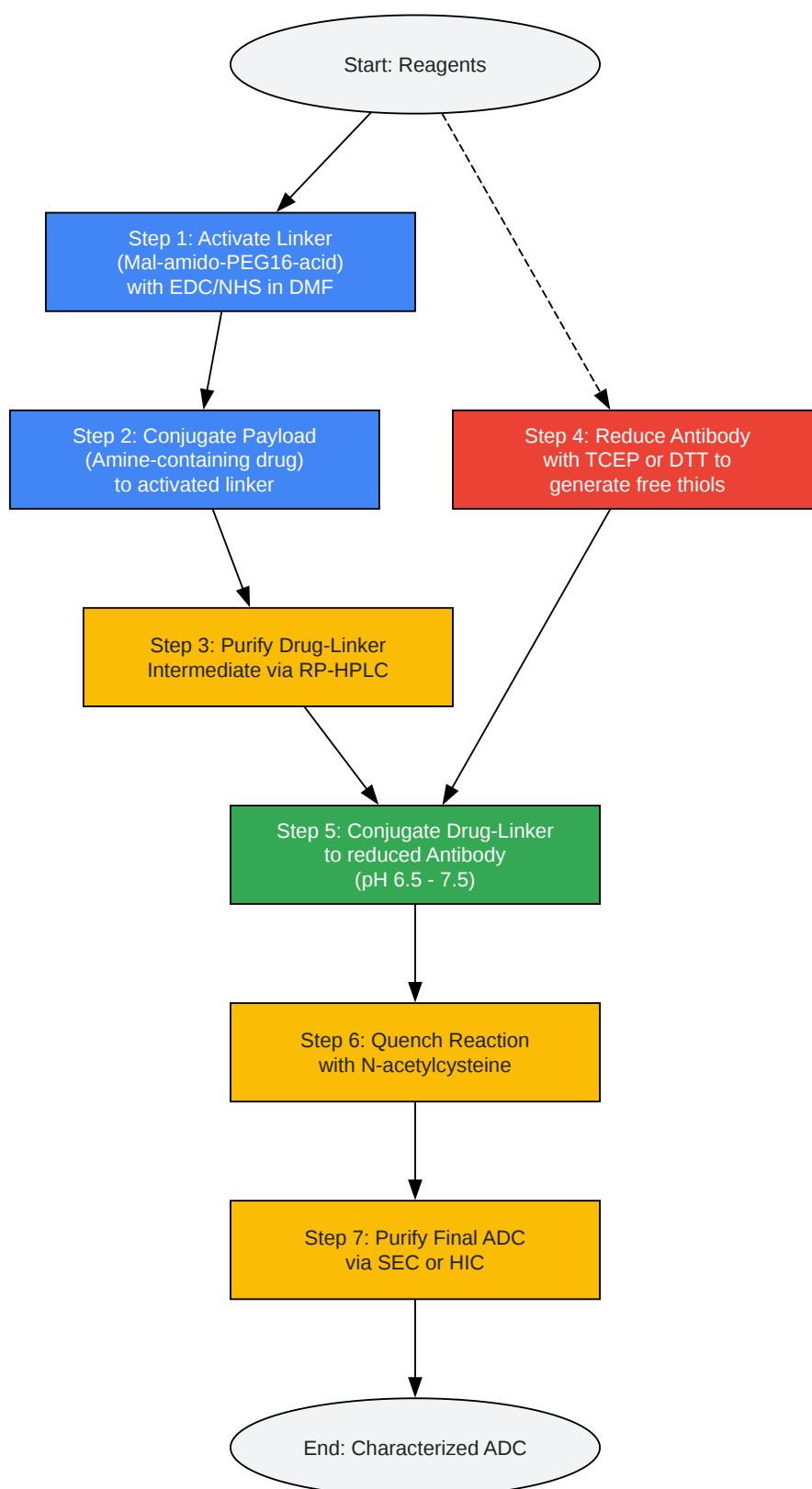
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Fig 2. Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

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